3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione is a heterocyclic compound that features both azetidine and imidazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxypyrimidine with azetidine-3-carboxylic acid, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole: Another heterocyclic compound with broad biological activities.
Pyrimidine: A core structure in many biologically active molecules.
Azetidine: Known for its use in medicinal chemistry and drug design
Uniqueness
3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to its combination of azetidine and imidazolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-19-8-2-3-12-10(14-8)15-5-7(6-15)16-9(17)4-13-11(16)18/h2-3,7H,4-6H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFRMMLEHZYWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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